

Tyr-Somatostatin-14: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Tyr-Somatostatin-14

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An In-depth Overview of the Synthesis, Characterization, and Biological Activity of a Key Somatostatin Analog

This technical guide provides a comprehensive overview of **Tyr-Somatostatin-14**, a synthetic analog of the native hormone Somatostatin-14. This document is intended for researchers, scientists, and professionals involved in drug development who are working with or exploring the applications of somatostatin analogs. This guide covers the fundamental biochemical properties, detailed experimental protocols for its synthesis and use in biological assays, and a summary of its interaction with somatostatin receptors.

Core Concepts: Structure and Function

Tyr-Somatostatin-14 is a synthetic peptide derived from Somatostatin-14, a naturally occurring cyclic peptide hormone that regulates a wide range of physiological processes. The key modification in **Tyr-Somatostatin-14** is the addition of a tyrosine residue at the N-terminus of the Somatostatin-14 sequence. This modification provides a crucial site for radioiodination, making **Tyr-Somatostatin-14** an invaluable tool for in vitro receptor-binding assays and other tracer studies.

The amino acid sequence of **Tyr-Somatostatin-14** is:

Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys

A disulfide bridge between the two cysteine residues (at positions 4 and 15 of the modified peptide) is essential for its biological activity.^[1]

Like the native somatostatin, **Tyr-Somatostatin-14** is expected to exert its biological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. There are five known subtypes of SSTRs (SSTR1-5), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.^[2] This signaling cascade underlies somatostatin's primary function of inhibiting the secretion of various hormones, including growth hormone, insulin, and glucagon.

Quantitative Data Summary

The binding affinity and functional potency of somatostatin analogs are critical parameters for their characterization and potential therapeutic application. The following tables summarize available quantitative data for Somatostatin-14 and related analogs. It is important to note that specific binding affinity (K_i) and maximal efficacy (E_{max}) data for **Tyr-Somatostatin-14** across all five receptor subtypes are not readily available in the public domain. The data presented here for Somatostatin-14 provides a strong foundational reference.

Table 1: Binding Affinity of Somatostatin-14 for Human Somatostatin Receptor Subtypes

Receptor Subtype	Ligand	IC50 (nM)	Reference
SSTR1	Somatostatin-14	~1.0 - 5.0	^[3]
SSTR2	Somatostatin-14	~0.1 - 1.0	^[3]
SSTR3	Somatostatin-14	~0.5 - 2.0	^[3]
SSTR4	Somatostatin-14	~1.0 - 10.0	
SSTR5	Somatostatin-14	~0.2 - 1.5	

Table 2: Functional Potency of Somatostatin-14 in cAMP Inhibition Assays

Cell Line	Receptor Expressed	Ligand	IC50 (nM)	Emax (% inhibition)	Reference
CHO-K1	hSSTR2	Somatostatin-14	~0.1 - 1.0	Not Reported	
CHO-K1	hSSTR5	Somatostatin-14	2.1	Not Reported	
Various	Endogenous SSTRs	Somatostatin-14	Varies	Varies	General Knowledge

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological characterization of **Tyr-Somatostatin-14**. These protocols are based on established principles and techniques in peptide chemistry and molecular pharmacology.

Solid-Phase Synthesis of Tyr-Somatostatin-14

The synthesis of **Tyr-Somatostatin-14** is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

- Fmoc-Cys(Trt)-Wang resin
- Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol

- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
- Oxidizing agent for disulfide bridge formation: 0.1 M ammonium bicarbonate buffer (pH 8.0) with potassium ferricyanide ($K_3[Fe(CN)_6]$) or air oxidation.

Protocol:

- Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin-bound cysteine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) by dissolving it with HBTU, HOBT, and DIPEA in DMF. Add this activation mixture to the resin and allow the coupling reaction to proceed for 2 hours at room temperature.
- Wash: Wash the resin with DMF to remove excess reagents.
- Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence until the full-length peptide is assembled.
- Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
- Disulfide Bridge Formation: Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization. Add a dilute solution of potassium ferricyanide dropwise while stirring until a persistent yellow color is observed, or allow for air oxidation by stirring the solution open to the atmosphere for 24-48 hours.
- Quenching and Desalting: Quench the oxidation reaction by adding a small amount of cysteine. Desalt the cyclized peptide using a C18 Sep-Pak cartridge.

Purification by Reverse-Phase HPLC

Instrumentation and Reagents:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Preparative C18 reverse-phase column (e.g., 10 μm particle size, 250 x 21.2 mm)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer

Protocol:

- Sample Preparation: Dissolve the desalted crude peptide in a minimal amount of Mobile Phase A.
- Chromatography: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 10-60% over 60 minutes) at a flow rate of approximately 10 mL/min.
- Detection: Monitor the elution profile at a wavelength of 220 nm or 280 nm.
- Fraction Collection: Collect the fractions corresponding to the major peak.
- Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column with a faster gradient.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified **Tyr-Somatostatin-14** as a white powder.

Receptor Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay using [^{125}I]**Tyr-Somatostatin-14** to determine the binding affinity of unlabeled test compounds for a specific somatostatin receptor subtype.

Materials:

- Cell membranes prepared from a cell line stably expressing a single SSTR subtype (e.g., CHO-K1 cells)
- [¹²⁵I]**Tyr-Somatostatin-14** (radioligand)
- Unlabeled **Tyr-Somatostatin-14** or Somatostatin-14 (for non-specific binding determination)
- Test compounds
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.
- 96-well filter plates (e.g., GF/C)
- Vacuum manifold
- Scintillation counter and scintillation fluid

Protocol:

- Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
- Reagent Addition:
 - Total Binding: Add 50 µL of binding buffer, 50 µL of [¹²⁵I]**Tyr-Somatostatin-14** (at a final concentration near its K_d), and 50 µL of cell membrane suspension.
 - Non-specific Binding: Add 50 µL of a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM), 50 µL of [¹²⁵I]**Tyr-Somatostatin-14**, and 50 µL of cell membrane suspension.
 - Competition: Add 50 µL of the test compound at various concentrations, 50 µL of [¹²⁵I]**Tyr-Somatostatin-14**, and 50 µL of cell membrane suspension.
- Incubation: Incubate the plate at 30°C for 60 minutes.

- **Filtration:** Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- **Counting:** Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition (HTRF)

This protocol outlines a method to measure the ability of **Tyr-Somatostatin-14** to inhibit forskolin-stimulated cAMP production in cells expressing SSTRs, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

- CHO-K1 cells stably expressing an SSTR subtype
- Cell culture medium
- Forskolin
- **Tyr-Somatostatin-14**
- HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
- 384-well white microplates
- HTRF-compatible plate reader

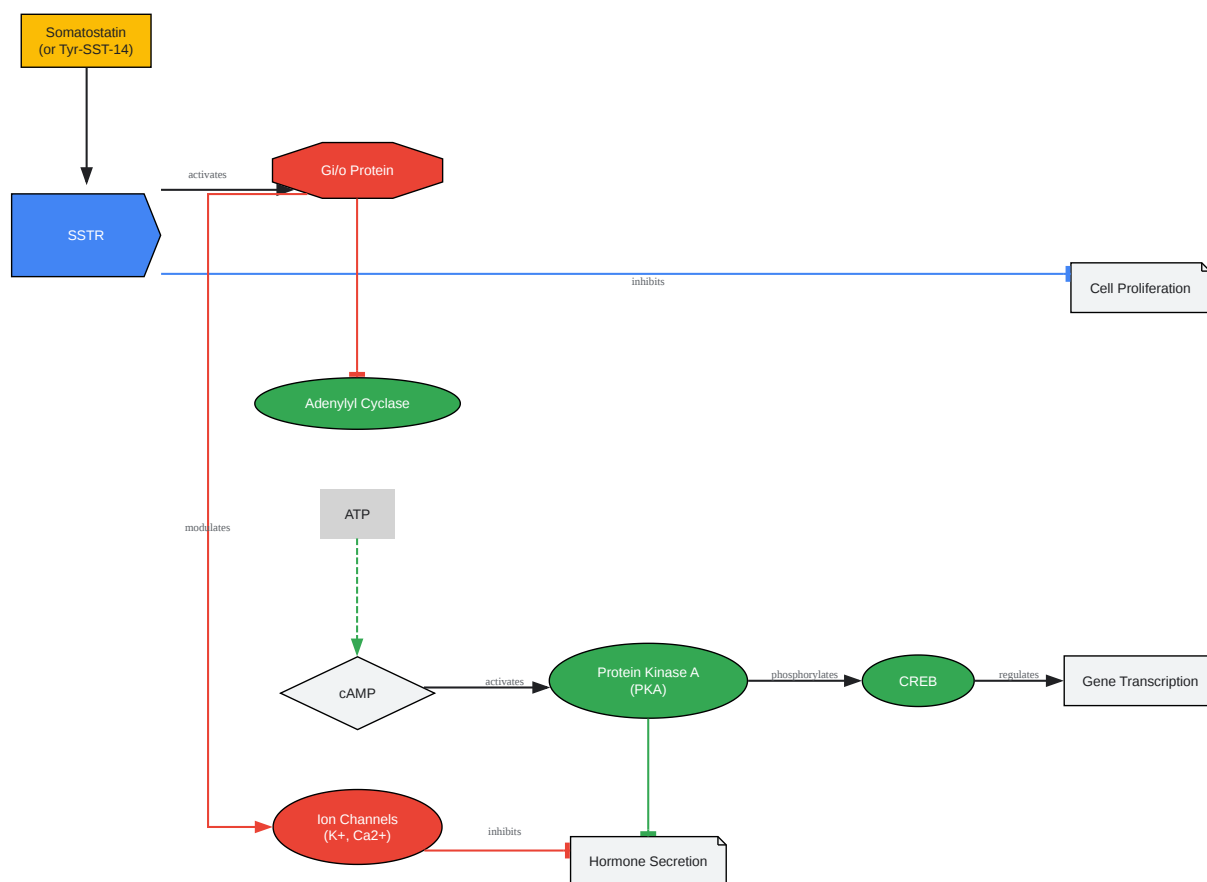
Protocol:

- **Cell Seeding:** Seed the SSTR-expressing cells into a 384-well plate at an optimized density and culture overnight.
- **Compound Addition:** Add varying concentrations of **Tyr-Somatostatin-14** to the cells and incubate for 30 minutes at room temperature.
- **Stimulation:** Add forskolin to all wells (except for the negative control) at a concentration that elicits a submaximal cAMP response (e.g., 1-10 μ M). Incubate for 30 minutes at room temperature.
- **Lysis and Detection:** Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in the lysis buffer provided with the kit.
- **Incubation:** Incubate the plate for 1 hour at room temperature, protected from light.
- **Reading:** Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
- **Data Analysis:** Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response against the logarithm of the **Tyr-Somatostatin-14** concentration to determine the IC₅₀ value.

Visualizations

Somatostatin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of somatostatin or its analogs to a somatostatin receptor (SSTR).

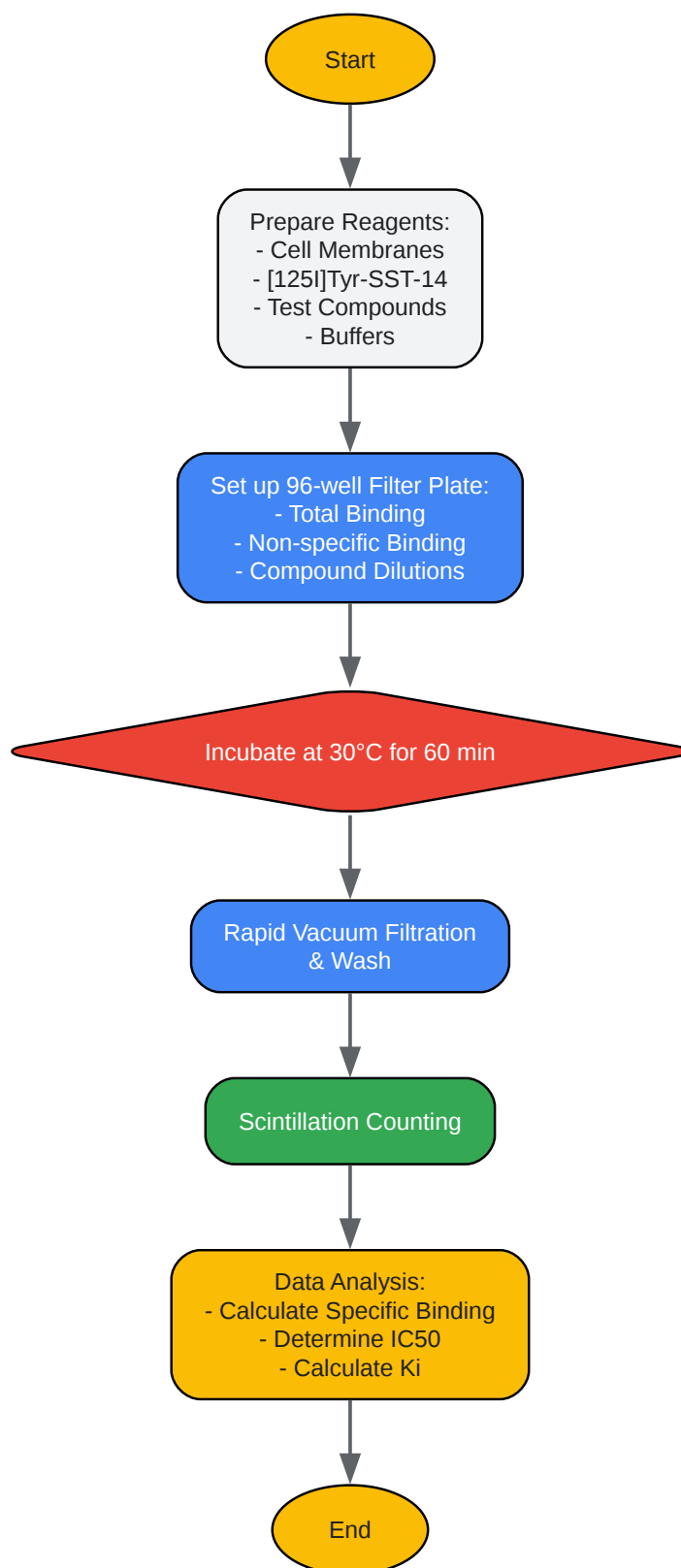


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Caption: Somatostatin receptor signaling pathway.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the key steps in a competitive radioligand receptor binding assay.

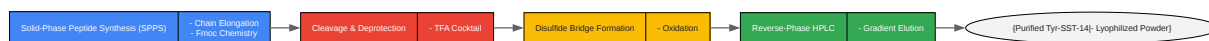


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Caption: Workflow for a competitive receptor binding assay.

Logical Relationship of Synthesis and Purification

This diagram illustrates the logical flow from peptide synthesis to the final purified product.



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Caption: Logical flow of **Tyr-Somatostatin-14** synthesis and purification.

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